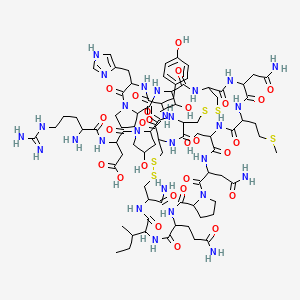
Rdxccyhptc nmsnpqic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound shows selectivity for alpha/delta sites over alpha/gamma sites in Torpedo. It is a peptide inhibitor with a molecular formula of C83H125N27O27S5 and a molecular weight of 2093.4 g/mol.
Preparation Methods
The synthesis of Rdxccyhptc nmsnpqic involves a combination of reagents to convert 6-bromonicotinonitrile into the desired compound. There are two primary methods for its synthesis:
One-pot synthesis: This method uses a combination of reagents to convert 6-bromonicotinonitrile into this compound in a single step.
Two-step synthesis: This method uses two different sets of reagents to convert 6-bromonicotinonitrile into this compound in two steps.
Chemical Reactions Analysis
Rdxccyhptc nmsnpqic undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized derivatives, while reduction may yield reduced forms of the compound.
Scientific Research Applications
Rdxccyhptc nmsnpqic has a wide range of scientific research applications, including:
Chemistry: It is used as a selective antagonist in studies involving neuromuscular nicotinic receptors.
Biology: It is employed in research on the selectivity of receptor sites and their biological functions.
Medicine: It has potential therapeutic applications due to its selective antagonistic properties.
Industry: It is used in the development of peptide inhibitors and other related compounds.
Mechanism of Action
The mechanism of action of Rdxccyhptc nmsnpqic involves its selective antagonism of neuromuscular nicotinic receptors alpha1beta1gammadelta. It binds to these receptors and inhibits their function, thereby blocking the transmission of signals at the neuromuscular junction. This selectivity for alpha/delta sites over alpha/gamma sites is crucial for its specific effects .
Comparison with Similar Compounds
Rdxccyhptc nmsnpqic can be compared with other similar compounds, such as:
Alpha-Conotoxin EI: Another selective antagonist of neuromuscular nicotinic receptors with similar properties.
Alpha-Conotoxin EL: A related compound with slight variations in its structure and selectivity.
PD079395: Another peptide inhibitor with comparable antagonistic properties
The uniqueness of this compound lies in its specific selectivity for alpha/delta sites over alpha/gamma sites, which distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-[(2-amino-5-carbamimidamidopentanoyl)amino]-4-[2-[[21,30-bis(2-amino-2-oxoethyl)-12-(3-amino-3-oxopropyl)-9-butan-2-yl-6-carbamoyl-36-(1-hydroxyethyl)-24-(hydroxymethyl)-48-[(4-hydroxyphenyl)methyl]-45-(1H-imidazol-4-ylmethyl)-27-(2-methylsulfanylethyl)-8,11,14,20,23,26,29,32,35,38,44,47,50,52-tetradecaoxo-3,4,55,56-tetrathia-7,10,13,19,22,25,28,31,34,37,43,46,49,51-tetradecazatetracyclo[31.17.7.015,19.039,43]heptapentacontan-53-yl]carbamoyl]-4-hydroxypyrrolidin-1-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C83H125N27O27S5/c1-5-37(2)63-78(133)102-52(65(88)120)32-139-140-33-53-72(127)96-46(23-39-12-14-41(113)15-13-39)69(124)99-48(24-40-29-91-36-93-40)80(135)109-21-8-11-57(109)76(131)107-64(38(3)112)79(134)105-55(35-142-141-34-54(74(129)103-53)104-77(132)58-25-42(114)30-110(58)82(137)50(28-62(118)119)98-66(121)43(84)9-6-19-92-83(89)90)73(128)97-47(26-60(86)116)70(125)94-45(18-22-138-4)67(122)101-51(31-111)71(126)100-49(27-61(87)117)81(136)108-20-7-10-56(108)75(130)95-44(68(123)106-63)16-17-59(85)115/h12-15,29,36-38,42-58,63-64,111-114H,5-11,16-28,30-35,84H2,1-4H3,(H2,85,115)(H2,86,116)(H2,87,117)(H2,88,120)(H,91,93)(H,94,125)(H,95,130)(H,96,127)(H,97,128)(H,98,121)(H,99,124)(H,100,126)(H,101,122)(H,102,133)(H,103,129)(H,104,132)(H,105,134)(H,106,123)(H,107,131)(H,118,119)(H4,89,90,92) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOKYBVKCMQKIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC(CSSCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)N2)NC(=O)C4CC(CN4C(=O)C(CC(=O)O)NC(=O)C(CCCNC(=N)N)N)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N5CCCC5C(=O)NC(C(=O)N1)CCC(=O)N)CC(=O)N)CO)CCSC)CC(=O)N)C(C)O)CC6=CNC=N6)CC7=CC=C(C=C7)O)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C83H125N27O27S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2093.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170663-33-9 |
Source


|
| Record name | Not known | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














